6-Azaspiro[2.5]octan-1-amine
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Overview
Description
6-Azaspiro[2.5]octan-1-amine is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing a nitrogen atom. This compound is of interest in various fields due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[2.5]octan-1-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the spirocyclic amine. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[2.5]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the spirocyclic structure can lead to the formation of simpler amines.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Azaspiro[2.5]octan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.5]octan-1-amine involves its interaction with specific molecular targets. For instance, as a small molecule agonist of the human glucagon-like peptide-1 receptor, it stimulates insulin release, lowers plasma glucose levels, delays gastric emptying, increases satiety, and suppresses food intake . These effects are mediated through the activation of the glucagon-like peptide-1 receptor, which triggers downstream signaling pathways involved in glucose metabolism and appetite regulation.
Comparison with Similar Compounds
Similar Compounds
6-Oxaspiro[2.5]octan-1-amine: Similar spirocyclic structure but contains an oxygen atom instead of nitrogen.
2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine: A derivative with an additional ethylamine group.
Uniqueness
6-Azaspiro[2.5]octan-1-amine is unique due to its specific spirocyclic structure containing a nitrogen atom, which imparts distinct chemical and biological properties. Its ability to act as a small molecule agonist of the human glucagon-like peptide-1 receptor sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
6-azaspiro[2.5]octan-2-amine |
InChI |
InChI=1S/C7H14N2/c8-6-5-7(6)1-3-9-4-2-7/h6,9H,1-5,8H2 |
InChI Key |
VTKUCUXIYOGDKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC2N |
Origin of Product |
United States |
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